molecular formula C29H29N3O3S B2509555 N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115405-82-7

N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2509555
CAS RN: 1115405-82-7
M. Wt: 499.63
InChI Key: NIEIBVKLRVBHBZ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide

The compound this compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 4-oxoquinoline core is significant in medicinal chemistry, as derivatives of 4-oxoquinoline have been associated with antibacterial and antiviral properties . The carboxamide group attached to this core is also of interest, as it has been linked to various biological activities .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the conversion of carboxylic acids to carboxamides using niobium pentachloride is a relevant technique that could be applied to the synthesis of the carboxamide moiety in the target compound . Additionally, the Friedländer synthesis mentioned in the synthesis of N-[2-(Dimethylamino)ethyl] carboxamide derivatives could be a useful method for constructing the quinoline or quinazoline rings present in the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The 4-oxoquinoline core is a significant feature, and the regioselectivity of reactions at this core has been studied, such as the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . The study utilized DFT methods to investigate the reaction paths, which could be insightful for understanding the reactivity of the 4-oxoquinoline moiety in the compound of interest .

Chemical Reactions Analysis

The compound contains a vinylbenzyl group, which could potentially undergo polymerization reactions due to the presence of the vinyl group. The thioether linkage (sulfur atom connected to the benzyl group) could also participate in various chemical reactions, such as oxidation or alkylation. The carboxamide functionality is typically more inert but could be involved in reactions under specific conditions, such as with strong activating agents or in the presence of catalysts like niobium pentachloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxyphenyl group could confer additional stability to the molecule and potentially affect its solubility in organic solvents. The carboxamide group might increase the compound's hydrogen bonding capability, influencing its boiling point, melting point, and solubility in water. The vinylbenzyl moiety could affect the compound's UV absorption properties, making it potentially useful in photoreactive applications.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Patel et al. (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, showcasing their antimicrobial potential. This suggests that similar compounds, such as the one , could also possess antimicrobial activities, potentially offering new avenues for antibiotic drug development (N. Patel & S. D. Patel, 2010).

Chemical Synthesis and Modification

Research on quinazoline derivatives often focuses on their synthesis and potential for chemical modification. For example, Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in derivatives, a process that could be applicable to a wide range of quinazoline compounds for the creation of new molecules with varied properties (L. A. Shemchuk et al., 2010).

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have shown potential as anti-inflammatory and analgesic agents. Desai et al. (2011) synthesized a clubbed quinazolinone and 4-thiazolidinone, assessing them for antibacterial and antifungal activities, which indirectly suggests their utility in medicinal chemistry for developing treatments for conditions involving inflammation and pain (N. Desai et al., 2011).

Anticancer Activity

Quinazoline derivatives have been explored for their anticancer properties. Gaber et al. (2021) synthesized quinazoline-3-carboxylic acid derivatives and tested their anticancer effect against breast cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer treatment (A. Gaber et al., 2021).

Potential as Antihypertensive Agents

Quinazoline derivatives have also been synthesized to explore their potential as diuretic and antihypertensive agents, as seen in the work of Rahman et al. (2014), suggesting that these compounds could contribute to cardiovascular disease management (M. Rahman et al., 2014).

properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-5-20-11-13-21(14-12-20)19-36-29-30-26-17-22(27(33)31(6-2)7-3)15-16-25(26)28(34)32(29)23-9-8-10-24(18-23)35-4/h5,8-18H,1,6-7,19H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEIBVKLRVBHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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